molecular formula C12H24ClNO B1395001 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride CAS No. 1220036-63-4

2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride

Cat. No.: B1395001
CAS No.: 1220036-63-4
M. Wt: 233.78 g/mol
InChI Key: ZMWSQKXCTOYHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H24ClNO . It has a molecular weight of 233.78 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H23NO.ClH/c1-2-3-4-10-14-11-7-12-5-8-13-9-6-12;/h2,12-13H,1,3-11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Cytotoxic and Anticancer Agents

  • 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride, as part of a broader class of piperidine compounds, has shown promise in cytotoxicity towards various cell lines, including murine and human tumors. A study highlighted that compounds with piperidine structures exhibited significant cytotoxicity, particularly against colon cancers. These findings suggest potential applications in developing new classes of anticancer agents (Dimmock et al., 1998).

Anti-Acetylcholinesterase Activity

  • Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This activity is crucial in the context of Alzheimer's disease and related neurodegenerative conditions. Research has found that certain piperidine hydrochloride derivatives, like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, are potent inhibitors of acetylcholinesterase, suggesting their potential use in antidementia therapies (Sugimoto et al., 1990; Sugimoto et al., 1992).

Antimicrobial Activities

  • Piperidine derivatives, including those with structural similarities to this compound, have shown moderate antimicrobial activities. For instance, a specific derivative was evaluated for its efficacy against bacterial strains like Escherichia coli and Staphylococcus aureus, indicating potential applications in antimicrobial treatments (Ovonramwen et al., 2019).

Antihypertensive Properties

  • Some piperidine hydrochloride derivatives have been investigated for their antihypertensive activity. Research in this area has shown that certain compounds can induce hypotension in hypertensive models, suggesting their potential use in managing high blood pressure (Takai et al., 1986).

Antioxidant and Antimicrobial Susceptibilities

  • Piperidine compounds have also been synthesized and studied for their antioxidant and antimicrobial properties. This research contributes to understanding the potential of piperidine derivatives in combating oxidative stress and microbial infections (Kumar et al., 2016).

Sigma-Selective Compounds

  • Piperidine derivatives have been found to exhibit significant affinity at sigma sites, indicating their potential as sigma-selective agents. This research broadens the understanding of the molecular interaction of these compounds and their possible therapeutic applications (Hudkins et al., 1994).

Antibacterial Activity

  • Research has also explored the antibacterial potentials of piperidine derivatives. Such compounds have demonstrated moderate inhibitory effects against various bacterial strains, further suggesting their potential in antibacterial therapy (Iqbal et al., 2017).

Crystal and Molecular Structures

  • The crystal and molecular structures of various piperidine derivatives have been studied to understand their chemical properties better. This foundational research aids in the design of new compounds with specific desired activities (Kuleshova & Khrustalev, 2000).

Properties

IUPAC Name

2-(2-pent-4-enoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO.ClH/c1-2-3-6-10-14-11-8-12-7-4-5-9-13-12;/h2,12-13H,1,3-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWSQKXCTOYHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride
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2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride
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2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride
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Reactant of Route 6
2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride

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